5-chloro-N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O3S2/c17-12-3-4-14(27-12)28(24,25)18-11-13-19-15(22-5-1-2-6-22)21-16(20-13)23-7-9-26-10-8-23/h3-4,18H,1-2,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZEUCEXLNWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6438-3870 is the Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting Factor X, F6438-3870 can influence the process of blood coagulation.
Mode of Action
It is known that the compound interacts with its target, factor x, in a way that inhibits its function. This inhibition can lead to a decrease in the formation of blood clots, which can be beneficial in conditions where clotting is a problem.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the coagulation enzyme Factor Xa (FXa), a promising target for antithrombotic therapy. The compound’s interaction with FXa could potentially inhibit the enzyme, thereby preventing blood clot formation.
Comparison with Similar Compounds
Target Compound
- Core : 1,3,5-Triazine.
- Substituents :
- Position 4: Morpholin-4-yl (polar, enhances solubility).
- Position 6: Pyrrolidin-1-yl (rigid, contributes to steric effects).
- Side Chain : Thiophene-2-sulfonamide (imparts hydrogen-bonding capacity and aromatic interactions).
Analog 1: 2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)methylthio]-N-{1-[4-(Trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-Chloro-5-Methylbenzenesulfonamides (Compounds 158–162)
- Core : 1,3,5-Triazine.
- Substituents :
- Position 6: Varied R2 groups (e.g., alkyl, aryl).
- Side Chain : Tethered to a tetrahydropyrimidin-ylidene moiety with a 4-(trifluoromethyl)benzyl group (lipophilic, electron-withdrawing).
Analog 2: 5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (4-Methoxy-6-Morpholin-4-yl-1,3,5-Triazin-2-yl)hydrazone
- Core : 1,3,5-Triazine.
- Substituents :
- Position 4: Methoxy.
- Position 6: Morpholin-4-yl.
- Side Chain : Hydrazone-linked furaldehyde and 4-chloro-3-nitrophenyl groups (planar, redox-active).
Physicochemical Properties
Target Compound
- Hypothesized Activity: Potential kinase inhibition (e.g., CDK or VEGFR) due to triazine-sulfonamide scaffolds.
- Key Advantage : Balanced solubility and lipophilicity from morpholine/pyrrolidine groups.
Analog 1
- Reported Activity : Antimicrobial (MIC: 2–8 µg/mL against S. aureus).
- Limitation : Reduced solubility due to trifluoromethylbenzyl group.
Analog 2
- Reported Activity : Anticancer (IC50: ~10 µM in HeLa cells).
- Limitation : Nitro group may confer metabolic instability.
Discussion of Key Differentiators
Substituent Effects :
- The target compound’s pyrrolidine and morpholine groups enhance solubility and target engagement compared to Analog 1’s lipophilic CF3-benzyl group.
- Analog 2’s nitro group increases electrophilicity but may lead to toxicity or rapid clearance.
Synthetic Accessibility :
- The target compound’s synthesis is more straightforward than Analog 2’s hydrazone coupling, which requires precise stoichiometry .
Pharmacological Potential: The thiophene-sulfonamide moiety in the target compound offers superior hydrogen-bonding capacity compared to Analog 1’s benzenesulfonamide.
Preparation Methods
Oxidative Chlorination of Thioether Precursor
The synthesis begins with 2-(benzylthio)-5-chlorothiophene, which undergoes oxidative chlorination using chlorine gas in an ethyl acetate/water (95:5) mixture at 0–5°C. The intermediate sulfonyl chloride is treated with aqueous ammonia (25%) at pH 9–10 to yield 5-chlorothiophene-2-sulfonamide as a white crystalline solid (mp > 300°C, yield: 89%).
Key Analytical Data :
Functionalization of the Triazine Core
Stepwise Substitution of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes regioselective substitution:
-
Morpholine Incorporation :
Reaction with morpholine (1.1 equiv) in acetone at 0–5°C for 4 hours yields 4-morpholino-2,6-dichloro-1,3,5-triazine (mp 112–114°C, yield: 93%). -
Pyrrolidine Substitution :
The intermediate reacts with pyrrolidine (1.1 equiv) in DMF at 25°C for 12 hours, producing 4-morpholino-6-pyrrolidin-1-yl-2-chloro-1,3,5-triazine (mp 98–100°C, yield: 87%).
Chloromethyl Functionalization at Position 2
The remaining chloride at position 2 is converted to a chloromethyl group via a two-step process:
-
Hydroxymethylation :
Reaction with paraformaldehyde (3 equiv) and KCO in THF at 60°C for 6 hours introduces a hydroxymethyl group. -
Chlorination :
Treatment with thionyl chloride (2 equiv) at 0°C for 2 hours yields 4-morpholino-6-pyrrolidin-1-yl-2-(chloromethyl)-1,3,5-triazine (mp 145–147°C, yield: 78%).
Key Analytical Data :
Coupling of Triazine and Sulfonamide Moieties
Nucleophilic Alkylation
The chloromethyl-triazine (1.0 equiv) reacts with 5-chlorothiophene-2-sulfonamide (1.2 equiv) in DMF containing KCO (2.5 equiv) at 60°C for 8 hours. The reaction proceeds via an S2 mechanism, forming the methylene bridge.
Purification :
Recrystallization from ethanol/water (3:1) affords the target compound as a white powder (mp 228–230°C, yield: 82%).
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.72 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Substitution | 82 | 99 | High regioselectivity |
| One-Pot Functionalization | 75 | 97 | Reduced reaction time |
The sequential approach minimizes side reactions, while one-pot methods offer operational simplicity.
Industrial-Scale Optimization
Solvent Selection
DMF outperforms THF and acetone in coupling efficiency (82% vs. 68% and 54%, respectively) due to superior solvation of intermediates.
Temperature Control
Maintaining 60°C during alkylation prevents triazine decomposition while ensuring complete conversion.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Triazine substitution | Morpholine, pyrrolidine, THF | THF | 0–5°C | 2–3 hrs | 60–75% |
| Sulfonamide coupling | 5-chlorothiophene-2-sulfonamide, triethylamine | DMF | 60°C | 4 hrs | 45–55% |
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the triazine and sulfonamide moieties. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .
- HPLC-PDA : Purity assessment using reversed-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers optimize reaction yields while minimizing side products during synthesis?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalyst Screening : Triethylamine or DBU improves reaction rates for triazine functionalization .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to optimize variables like temperature, stoichiometry, and reaction time .
- In-situ Monitoring : TLC or FTIR tracks intermediate formation, enabling early termination to avoid over-reaction .
Q. Example Workflow :
Use DoE to identify critical parameters (e.g., molar ratio of morpholine to triazine).
Test reaction at 50°C vs. 80°C to balance yield and decomposition.
Quench reactions at 85% conversion (via HPLC) to isolate intermediates.
Advanced: How should researchers address discrepancies in reported biological activities of this compound across studies?
Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
- Compound Purity : Impurities >5% can skew IC50 values. Validate purity via HPLC and NMR before testing .
- Pharmacokinetic Factors : Stability in cell culture media (e.g., hydrolysis under physiological pH) may reduce observed activity .
Q. Methodological Approach :
- Cross-test the compound in standardized assays (e.g., NCI-60 panel for anticancer activity).
- Compare batch-to-batch reproducibility using LC-MS .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
- pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of parent peak area) .
- Thermal Stability : Heat samples (40–80°C) in inert atmospheres. Use DSC/TGA to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Q. Table 2: Stability Data Example
| Condition | Degradation Pathway | Half-life (h) | Major Degradants |
|---|---|---|---|
| pH 2.0 | Hydrolysis of sulfonamide | 12 | Thiophene-2-sulfonic acid |
| pH 7.4 | Stable | >72 | None detected |
| 60°C | Thermal decomposition | 8 | Triazine ring-opening products |
Advanced: What computational methods are effective in predicting the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors. Focus on the triazine and sulfonamide groups as key pharmacophores .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in biological systems .
Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound?
Answer:
Contradictions often stem from:
- Tautomerism : The triazine ring may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to identify dominant forms .
- Impurity Overlaps : Minor peaks in NMR may be misassigned. Combine DEPT, HSQC, and COSY for unambiguous assignments .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous connectivity (e.g., confirm sulfonamide-triazine linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
